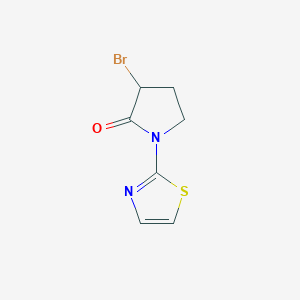
3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is another important component of this compound .
Synthesis Analysis
The synthesis of compounds similar to “3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings . A series of substituted 1-(thiazol-2-yl)pyrrolidin-2-one derivatives were synthesized and evaluated for anticonvulsant activity .Molecular Structure Analysis
In a similar compound, the pyrrolidine ring was found to adopt an envelope conformation with a methylene C atom as the flap atom . The pyrrolidine ring is slightly twisted from the thiazole ring .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. “3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one” could be explored for its efficacy against various bacterial and fungal pathogens due to its structural similarity to other antimicrobial thiazoles .
Anticancer Potential
Compounds containing thiazole rings have shown promise in anticancer research. The bromine atom present in “3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one” may enhance its ability to interact with cancerous cells, potentially leading to novel anticancer therapies .
Anti-Inflammatory Applications
Thiazole compounds have been associated with anti-inflammatory effects. Research into “3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one” could yield new insights into managing inflammation-related conditions .
Antiviral Research
The unique structure of “3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one” may offer a platform for developing antiviral agents, particularly against HIV and other viruses that have been challenging to treat .
Cardiovascular Applications
Given the antihypertensive properties of some thiazole derivatives, “3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one” could be valuable in cardiovascular studies, especially concerning blood pressure regulation .
Antioxidant Properties
Thiazoles are known for their antioxidant capabilities. This compound might be useful in studying oxidative stress and its implications for various diseases .
Hepatoprotective Research
Some thiazole derivatives exhibit hepatoprotective activities. Investigating “3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one” could lead to new treatments for liver-related ailments .
Propriétés
IUPAC Name |
3-bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2OS/c8-5-1-3-10(6(5)11)7-9-2-4-12-7/h2,4-5H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWIQJOBMDNPAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278185 |
Source


|
| Record name | 3-Bromo-1-(2-thiazolyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one | |
CAS RN |
178946-31-1 |
Source


|
| Record name | 3-Bromo-1-(2-thiazolyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178946-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(2-thiazolyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














